molecular formula C26H32N4O4 B2571016 4-hydroxy-1-(2-methoxyethyl)-3-((3-methoxyphenyl)(4-(pyridin-2-yl)piperazin-1-yl)methyl)-6-methylpyridin-2(1H)-one CAS No. 897734-87-1

4-hydroxy-1-(2-methoxyethyl)-3-((3-methoxyphenyl)(4-(pyridin-2-yl)piperazin-1-yl)methyl)-6-methylpyridin-2(1H)-one

Cat. No.: B2571016
CAS No.: 897734-87-1
M. Wt: 464.566
InChI Key: WUNNALZTAXSXFS-UHFFFAOYSA-N
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Description

4-hydroxy-1-(2-methoxyethyl)-3-((3-methoxyphenyl)(4-(pyridin-2-yl)piperazin-1-yl)methyl)-6-methylpyridin-2(1H)-one is a high-purity chemical compound supplied for research purposes. This complex molecule features a pyridin-2-one core substituted with a 2-methoxyethyl group, a methyl group, and a hydroxy group. Its core research value is derived from a central carbon atom linked to a 3-methoxyphenyl group and a 4-(pyridin-2-yl)piperazine moiety . This specific structural motif, particularly the presence of the (pyridin-2-yl)piperazine group, is commonly investigated in medicinal chemistry for its potential to interact with various biological targets. Compounds within this structural class are frequently explored for their utility in central nervous system (CNS) research, neurodegenerative disease research, and the study of psychiatric conditions . Researchers are investigating these types of molecules for their potential pharmacological properties in areas such as the treatment of schizophrenia, bipolar disorder, Alzheimer's disease, Parkinson's disease, major depressive disorder, and anxiety . The mechanism of action for research compounds in this category is often related to the modulation of specific neurotransmitter receptors in the brain, though the exact target and mechanism for this specific analog must be determined by rigorous experimental investigation. This product is intended for laboratory research use by qualified professionals only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in accordance with their institution's laboratory safety protocols.

Properties

IUPAC Name

4-hydroxy-1-(2-methoxyethyl)-3-[(3-methoxyphenyl)-(4-pyridin-2-ylpiperazin-1-yl)methyl]-6-methylpyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N4O4/c1-19-17-22(31)24(26(32)30(19)15-16-33-2)25(20-7-6-8-21(18-20)34-3)29-13-11-28(12-14-29)23-9-4-5-10-27-23/h4-10,17-18,25,31H,11-16H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUNNALZTAXSXFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1CCOC)C(C2=CC(=CC=C2)OC)N3CCN(CC3)C4=CC=CC=N4)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-hydroxy-1-(2-methoxyethyl)-3-((3-methoxyphenyl)(4-(pyridin-2-yl)piperazin-1-yl)methyl)-6-methylpyridin-2(1H)-one is a complex organic molecule with potential biological activities. This article provides a detailed overview of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound can be structurally represented as follows:

C19H24N2O3\text{C}_{19}\text{H}_{24}\text{N}_2\text{O}_3

This structure includes various functional groups that contribute to its biological activity, such as hydroxyl, methoxy, and piperazine moieties.

Antidepressant Activity

Research has indicated that derivatives of pyridinyl-piperazine compounds exhibit significant antidepressant properties. For instance, a study demonstrated that similar compounds could enhance serotonin and norepinephrine levels in the brain, which are crucial for mood regulation. The specific compound may share these properties due to its structural similarities with known antidepressants .

Analgesic Effects

Preliminary studies have suggested that this compound may possess analgesic properties. A related piperazine derivative was shown to reduce pain responses in animal models, indicating that the incorporation of the piperazine ring may enhance analgesic activity .

Antioxidant Activity

Antioxidant assays have been conducted to evaluate the ability of this compound to scavenge free radicals. Results indicated that it exhibits moderate antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases .

The biological activity of this compound is likely mediated through several mechanisms:

  • Serotonin Receptor Modulation : Similar compounds have been shown to act on serotonin receptors, potentially leading to mood enhancement and reduced anxiety.
  • Inhibition of Neuroinflammatory Pathways : The presence of the hydroxyl group may contribute to anti-inflammatory effects by inhibiting pro-inflammatory cytokines.
  • Calcium Channel Blockade : Some studies suggest that piperazine derivatives can modulate calcium channels, influencing neurotransmitter release and neuronal excitability.

Study 1: Antidepressant Effects in Rodent Models

A recent study investigated the effects of a closely related compound on rodent models of depression. The results showed a significant reduction in depressive behaviors after administration, correlating with increased levels of serotonin and norepinephrine in the brain. This suggests potential for clinical applications in treating depression .

Study 2: Analgesic Properties

In a controlled trial involving mice, the analgesic effects of a structurally similar piperazine derivative were assessed. The compound demonstrated a dose-dependent reduction in pain responses, outperforming standard analgesics like acetaminophen .

Tables Summarizing Biological Activities

Activity Effect Reference
AntidepressantIncreased serotonin levels
AnalgesicReduced pain response
AntioxidantModerate free radical scavenging

Scientific Research Applications

Antidepressant Activity

Research indicates that compounds similar to 4-hydroxy-1-(2-methoxyethyl)-3-((3-methoxyphenyl)(4-(pyridin-2-yl)piperazin-1-yl)methyl)-6-methylpyridin-2(1H)-one exhibit antidepressant-like effects. For instance, studies have shown that derivatives containing piperazine can modulate serotonin and norepinephrine levels in the brain, which are critical for mood regulation .

Anticancer Properties

The compound's structural features may also confer anticancer properties. A study on related piperazine derivatives demonstrated significant cytotoxicity against various cancer cell lines, suggesting that modifications to this compound could enhance its efficacy as an anticancer agent .

Anti-inflammatory Effects

Recent investigations into similar pyridine-based compounds have revealed their potential as anti-inflammatory agents. These compounds inhibit cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are crucial in the inflammatory response. The presence of the piperazine ring may enhance binding affinity to these targets, making it a candidate for further exploration in anti-inflammatory therapies .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including nucleophilic substitutions and cyclizations. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are essential for confirming the structure and purity of the synthesized compound .

Table 1: Summary of Research Findings

StudyFocusFindings
Xiao et al., 1993Crystal StructureDetailed structural analysis via X-ray crystallography confirmed the molecular geometry relevant to biological activity .
MDPI Pharmaceuticals, 2023Anti-inflammatory ActivityReported dual inhibition of COX and LOX pathways by related compounds, supporting further investigation into this compound's potential .
PMC5003518Anticancer ActivityHighlighted significant cytotoxic effects against breast cancer cell lines for similar piperazine derivatives, suggesting potential for this compound .

Chemical Reactions Analysis

Synthetic Routes and Key Reaction Types

The compound is synthesized via multicomponent coupling reactions , as described in studies on analogous pyridinones . A representative synthetic pathway involves:

  • Michael Addition-Elimination : Formation of a vinylogous amide intermediate by reacting dione and acetal precursors.

  • Cyclodehydration : Introduction of an aniline derivative to form the pyridinone core .

  • Functional Group Installation : Methoxyethyl and piperazine groups are introduced via nucleophilic substitution or coupling reactions.

Table 1: Key Reaction Types and Conditions

Reaction TypeConditionsOutcome/ProductReference
Substitution Piperazine + alkyl halide, baseInstallation of methoxyethyl/pyridin-2-yl groups at piperazine nitrogen.
Oxidation Pyridinium chlorochromate (PCC)Conversion of hydroxyl to ketone groups (limited due to steric hindrance).
Hydrolysis Acidic or basic aqueous conditionsCleavage of methoxy groups to hydroxyl derivatives.
Cyclization Thermal or catalytic conditionsFormation of fused heterocycles via intramolecular reactions.

Piperazine Moiety

  • Nucleophilic Substitution : The piperazine nitrogen participates in alkylation reactions with reagents like 2-methoxyethyl bromide, forming ether linkages.

  • Coordination Chemistry : The pyridin-2-yl substituent enables metal coordination, influencing catalytic or biological activity .

Pyridinone Core

  • Acid-Base Reactions : The hydroxyl group at position 4 exhibits weak acidity (pKa8.5pK_a \approx 8.5), enabling deprotonation under basic conditions.

  • Electrophilic Aromatic Substitution : Limited by electron-withdrawing effects of the ketone group; reactions occur preferentially at the methoxyphenyl ring.

Substitution at the Piperazine Nitrogen

A study on analogous compounds demonstrated that replacing the pyridin-2-yl group with bulkier substituents (e.g., 2-chlorophenyl) enhances steric hindrance, reducing reaction yields. For example:

\text{Piperazine} + \text{2-Methoxyethyl Bromide} \xrightarrow{\text

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The compound shares structural motifs with several classes of bioactive molecules:

Compound Key Substituents Biological Activity Reference
4-Hydroxy-3-((3-methoxyphenyl)(4-(pyridin-2-yl)piperazin-1-yl)methyl)-6-methyl-1-(pyridin-3-ylmethyl)pyridin-2(1H)-one Pyridin-3-ylmethyl at position 1 Not reported (structural analog)
4-(4-Bromophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile Bromophenyl and cyano groups Antioxidant (79.05% DPPH scavenging)
2-(3-Methoxyphenyl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one Pyrido-pyrimidinone core with 3-methoxyphenyl and piperazine CNS-targeted (hypothesized)
7-[(3R,5S)-3,5-Dimethylpiperazin-1-yl]-2-(3-methoxyphenyl)-4H-pyrido[1,2-a]pyrimidin-4-one Chiral methyl groups on piperazine Enhanced receptor selectivity (hypothesized)

Pharmacological Profiles

  • Antioxidant Activity : Pyridin-2(1H)-one derivatives with electron-withdrawing groups (e.g., bromophenyl in ) exhibit superior antioxidant activity compared to methoxy-substituted analogs. The target compound’s 3-methoxyphenyl group may reduce radical-scavenging efficacy relative to brominated analogs .
  • Receptor Binding: The 4-(pyridin-2-yl)piperazine moiety is structurally analogous to ligands targeting serotonin (5-HT1A) and dopamine receptors. For example, 2-(3-methoxyphenyl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one () demonstrated nanomolar affinity for 5-HT receptors in preliminary screens.
  • Antimicrobial Activity : Pyridin-2(1H)-one derivatives with aryl/heteroaryl substitutions (e.g., 4-methoxyphenyl in ) showed moderate inhibition against Staphylococcus aureus and Escherichia coli. The target compound’s pyridin-2-yl-piperazine group may enhance Gram-positive activity due to improved membrane penetration .

Physicochemical Properties

  • Metabolic Stability: Piperazine derivatives with pyridinyl groups (e.g., ) exhibit slower hepatic clearance than non-aromatic analogs, suggesting favorable pharmacokinetics for the target compound.

Key Research Findings

  • Structure-Activity Relationships (SAR) :
    • Methoxy groups at positions 3 and 4 correlate with reduced antioxidant activity but improved receptor-binding specificity .
    • Pyridin-2-yl-piperazine enhances affinity for aminergic receptors compared to phenyl-piperazine analogs .
  • Docking Studies: Molecular modeling of similar compounds () predicts strong hydrogen bonding between the pyridinone carbonyl and active-site residues of monoamine oxidases.

Q & A

Q. What synthetic routes are recommended for synthesizing this compound, and how can its structure be confirmed post-synthesis?

Methodological Answer:

  • Synthesis: Multi-step organic synthesis is typically employed, involving condensation, substitution, and coupling reactions. For example, piperazine-containing intermediates (e.g., 4-(pyridin-2-yl)piperazine) are synthesized via nucleophilic substitution, followed by alkylation or Mannich reactions to introduce the methoxyphenyl and pyridinone moieties .
  • Structural Confirmation: Use a combination of spectroscopic techniques:
    • NMR (¹H, ¹³C, 19F): Assign peaks for methoxy groups (δ ~3.3–3.8 ppm), aromatic protons (δ ~6.5–8.5 ppm), and piperazine/pyridine signals .
    • Mass Spectrometry (MS): Confirm molecular ion ([M+H]⁺) and fragmentation patterns. High-resolution MS (HRMS) is critical for verifying the molecular formula .
    • IR Spectroscopy: Identify key functional groups (e.g., carbonyl at ~1650–1700 cm⁻¹, hydroxyl at ~3200–3500 cm⁻¹) .

Q. What are the preliminary safety protocols for handling this compound in laboratory settings?

Methodological Answer:

  • Safety Data: While specific toxicity data for this compound may be limited, analogous piperazine- and pyridine-containing compounds require:
    • Personal Protective Equipment (PPE): Gloves, lab coats, and goggles to avoid skin/eye contact .
    • Ventilation: Use fume hoods to prevent inhalation of fine particles .
    • First Aid: Immediate rinsing with water for skin/eye exposure; seek medical attention if irritation persists .

Advanced Research Questions

Q. How can reaction yields be optimized for intermediates with low efficiency (e.g., <30%)?

Methodological Answer:

  • Case Study: For low-yield steps (e.g., ~23% in a similar pyridinone synthesis), optimize:
    • Catalysts: Use Pd-based catalysts for coupling reactions or chiral catalysts for stereochemical control .
    • Solvent Systems: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of aromatic intermediates .
    • Temperature/Time: Prolonged heating (e.g., 50–80°C for 24–48 hours) may improve cyclization efficiency .

Q. What experimental designs are recommended for assessing pharmacokinetics and acute toxicity?

Methodological Answer:

  • Pharmacokinetics:
    • In Vivo Models: Administer the compound to Sprague–Dawley rats (oral/i.v.) and collect plasma samples at timed intervals. Analyze using HPLC-MS to determine bioavailability and half-life .
  • Acute Toxicity:
    • Rodent Models: Conduct dose-ranging studies in CD-1 mice (e.g., 10–1000 mg/kg). Monitor mortality, organ weight changes, and histopathology for 14 days .
    • Statistical Analysis: Use GraphPad Prism for dose-response curves and LD₅₀ calculations .

Q. How can stereochemical challenges in the piperazine and methoxyphenyl moieties be addressed?

Methodological Answer:

  • Chiral Resolution: Employ chiral HPLC columns (e.g., Chiralpak IA/IB) to separate enantiomers .
  • Asymmetric Synthesis: Use enantiopure starting materials (e.g., (R)- or (S)-2-methoxyethylamine) to control stereochemistry during alkylation .
  • X-ray Crystallography: Confirm absolute configuration of crystalline intermediates .

Q. What strategies are effective for studying receptor binding or enzyme inhibition mechanisms?

Methodological Answer:

  • Target Identification: Screen against kinase or GPCR panels using radioligand binding assays (e.g., ³H-labeled ATP for kinases) .
  • Enzyme Inhibition:
    • IC₅₀ Determination: Pre-incubate the compound with target enzymes (e.g., cytochrome P450 isoforms) and quantify residual activity via fluorometric assays .
    • Molecular Docking: Use software like AutoDock Vina to predict binding modes to active sites (e.g., piperazine interactions with aromatic residues) .

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